molecular formula C7H8ClNO B2914581 O-[(3-chlorophenyl)methyl]hydroxylamine CAS No. 55418-31-0

O-[(3-chlorophenyl)methyl]hydroxylamine

Cat. No.: B2914581
CAS No.: 55418-31-0
M. Wt: 157.6
InChI Key: NMYFFUUIFUDPRN-UHFFFAOYSA-N
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Description

O-[(3-chlorophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H8ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxylamine group attached to a 3-chlorophenylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-chlorophenyl)methyl]hydroxylamine typically involves the reaction of 3-chlorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and controlled reaction conditions ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

O-[(3-chlorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

O-[(3-chlorophenyl)methyl]hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O-[(3-chlorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • O-[(4-chlorophenyl)methyl]hydroxylamine
  • O-[(2-chlorophenyl)methyl]hydroxylamine
  • O-[(3-bromophenyl)methyl]hydroxylamine

Uniqueness

O-[(3-chlorophenyl)methyl]hydroxylamine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biochemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

O-[(3-chlorophenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYFFUUIFUDPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55418-31-0
Record name O-[(3-chlorophenyl)methyl]hydroxylamine
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